3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
CAS No.: 1332606-31-1
Cat. No.: VC0036835
Molecular Formula: C9H8Br2Cl2N2
Molecular Weight: 374.885
* For research use only. Not for human or veterinary use.
![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide - 1332606-31-1](/images/no_structure.jpg)
Specification
CAS No. | 1332606-31-1 |
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Molecular Formula | C9H8Br2Cl2N2 |
Molecular Weight | 374.885 |
IUPAC Name | 3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Standard InChI | InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H |
Standard InChI Key | WIAZDFOGSXWJMB-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br |
Introduction
Chemical Identity and Structure
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic organic compound with a complex fused ring system. The base structure consists of an imidazo[1,2-a]pyridine scaffold with specific substituents at positions 2, 3, and 7 . The 3-position bears a bromine atom, the 2-position contains a dichloromethyl group, and the 7-position features a methyl group. The compound exists as a hydrobromide salt, which significantly affects its physical properties and solubility characteristics .
The core structural framework of this compound contributes to its chemical reactivity and potential biological activities. The presence of the fused heterocyclic system creates a planar, aromatic structure with specific electron distribution patterns that influence its chemical behavior and interactions with biological targets.
Chemical Identity Data
The following table presents the key identifiers and structural information for 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide:
Parameter | Value |
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IUPAC Name | 3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide |
CAS Number | 1332606-31-1 |
Molecular Formula | C₉H₈Br₂Cl₂N₂ |
Molecular Weight | 374.88722 g/mol |
InChI | 1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H |
InChIKey | WIAZDFOGSXWJMB-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br |
The molecular structure features a bicyclic aromatic system with several key functional groups that significantly influence its chemical behavior. The dichloromethyl group at position 2 introduces reactive carbon-chlorine bonds, while the bromine at position 3 provides additional reactivity for potential chemical modifications. The methyl group at position 7 affects the electron distribution within the aromatic system .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is essential for its proper handling, storage, and utilization in research settings. This compound demonstrates properties typical of halogenated heterocyclic compounds, with some unique characteristics due to its specific substitution pattern and salt form.
The physical appearance of this compound is documented as a yellow solid, consistent with many halogenated aromatic compounds . As a hydrobromide salt, it exhibits increased water solubility compared to its free base form, making it more suitable for various solution-based applications and analyses.
Physical Properties
The following table summarizes the known physical and chemical properties of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide:
Property | Value | Reference |
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Physical Form | Yellow Solid | |
Molecular Weight | 374.89 g/mol | |
Purity (Commercial) | 97% | |
Storage Temperature | 0-5°C | |
Shipping Temperature | Ambient | |
Salt Form | Hydrobromide (HBr) |
The compound's stability is significantly affected by its storage conditions. While some sources indicate room temperature storage is acceptable , others recommend refrigerated storage at 0-5°C , suggesting potential sensitivity to elevated temperatures or humidity.
Hazard Type | Classification |
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Skin Effects | Irritation (Category 2) |
Eye Effects | Irritation (Category 2A) |
Target Organ Toxicity | Specific target organ toxicity - single exposure (Category 3), Respiratory system |
Parameter | Information |
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Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P312: Call a poison center or doctor if you feel unwell P321: Specific treatment (see supplemental first aid instructions on label) P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention P362: Take off contaminated clothing and wash before reuse P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up P501: Dispose of contents/container to an approved waste disposal plant |
Proper personal protective equipment, including gloves, eye protection, and respiratory protection where necessary, should be used when handling this compound. All work should be conducted in a well-ventilated area, preferably in a chemical fume hood .
Analytical Methods and Characterization
Characterization of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide typically involves multiple analytical techniques to confirm its identity, purity, and structural properties. While specific analytical data for this compound is limited in the available search results, standard methods for similar heterocyclic compounds would likely include:
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Spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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UV-Visible spectroscopy
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Elemental analysis to confirm the empirical formula
The unique structural features of this compound, including the specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, would produce characteristic spectroscopic signatures that allow for unambiguous identification and purity assessment.
Related Compounds and Structural Variants
Several structurally related compounds appear in the chemical literature and commercial catalogs, demonstrating the diversity of substitution patterns possible on the imidazo[1,2-a]pyridine scaffold:
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3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 1332589-49-7): A positional isomer with the methyl group at position 8 instead of position 7.
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3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 1332604-23-5): Another positional isomer with the methyl group at position 6 .
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3-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 56051-32-2): A simpler derivative lacking the dichloromethyl group at position 2 .
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2-(Dichloromethyl)imidazo[1,2-a]pyridine (CAS: 143982-35-8): Lacks both the bromine at position 3 and the methyl group at position 7 .
These structural variants provide opportunities for structure-activity relationship studies when investigating the biological properties of this class of compounds. The different substitution patterns can significantly affect physical properties, chemical reactivity, and potential biological activities .
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